![molecular formula C15H11N3O B1208240 Eudistomin M CAS No. 88704-39-6](/img/structure/B1208240.png)
Eudistomin M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eudistomin M is a natural product found in Eudistoma olivaceum with data available.
Scientific Research Applications
1. Antimicrobial and Phototoxic Properties Eudistomin M, along with other eudistomins, has been studied for its phototoxic properties against various organisms. Research conducted on β-carboline derivatives isolated from the Caribbean tunicate "Eudistoma olivaceum" showed that eudistomins, including eudistomin M, demonstrated UVA-dependent phototoxicity against viruses, bacteria, yeast, and mammalian cells. This suggests a potential for these compounds in antimicrobial applications, although the mechanisms of action may vary between different organisms (Hudson et al., 1988).
2. Cytotoxicity Against Cancer and Pathogens Eudistomin M has been found to have cytotoxic effects against various cancer cell lines and human pathogens. An efficient synthesis of eudistomin U, a similar β-carboline, indicated its potential in anti-cancer and anti-bacterial applications, particularly against Gram-positive bacteria. These findings highlight the therapeutic potential of eudistomins in treating cancers and infections (Roggero, Giulietti, & Mulcahy, 2014).
3. Interaction with DNA Eudistomin M, as part of the β-carboline class, has been studied for its ability to bind to DNA. Investigations into the DNA-binding nature of eudistomin U, which shares similarities with eudistomin M, suggest a complex binding mechanism. This research is crucial for understanding how eudistomins interact with cellular components, which is vital for developing therapeutic applications (Giulietti et al., 2016).
4. Myofilament Force Stimulation in Muscle Eudistomin M has been observed to stimulate myofilament force and ATPase activity in skeletal muscle, suggesting a potential role in muscular health or disorders. This compound was found to increase the Ca++ sensitivity of the contractile apparatus in skeletal muscles, pointing to a possible application in muscle-related therapies or research (Ohizumi et al., 1998).
properties
CAS RN |
88704-39-6 |
---|---|
Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-(1H-pyrrol-2-yl)-9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C15H11N3O/c19-9-3-4-12-11(8-9)10-5-7-17-15(14(10)18-12)13-2-1-6-16-13/h1-8,16,18-19H |
InChI Key |
WDLOHMDDICIDKH-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C2=NC=CC3=C2NC4=C3C=C(C=C4)O |
Canonical SMILES |
C1=CNC(=C1)C2=NC=CC3=C2NC4=C3C=C(C=C4)O |
Other CAS RN |
88704-39-6 |
synonyms |
eudistomin M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.